Structural Differentiation from Rotundine A
Rotundine B is structurally differentiated from its closest analog, Rotundine A, by the presence of a secondary alcohol (-OH) group instead of a ketone (=O) [1]. This single functional group alteration is predicted to influence key physicochemical properties critical for biological activity and compound handling. Computed properties show Rotundine B has one hydrogen bond donor, compared to zero for Rotundine A [2][3]. The predicted lipophilicity, as measured by XLogP3, is 3.1 for Rotundine B and 2.7 for Rotundine A, indicating a difference in partitioning behavior [2][3].
Rotundine A: =O (ketone)
| Evidence Dimension | Molecular Structure & Predicted Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Formula: C15H23NO; XLogP3: 3.1; Hydrogen Bond Donor Count: 1 |
| Comparator Or Baseline | Rotundine A: Molecular Formula: C15H21NO; XLogP3: 2.7; Hydrogen Bond Donor Count: 0 |
| Quantified Difference | Difference in XLogP3 of 0.4 units; Difference of 1 hydrogen bond donor. |
| Conditions | Data computed by XLogP3 3.0 and Cactvs 3.4.6.11, retrieved from PubChem. |
Why This Matters
The altered lipophilicity and hydrogen-bonding capacity directly impact compound solubility, membrane permeability, and potential intermolecular interactions, which are key determinants of in vitro assay performance and in vivo pharmacokinetics.
- [1] Jeong, S. J., et al. (2000). Rotundines A−C, Three Novel Sesquiterpene Alkaloids from Cyperus rotundus. Journal of Natural Products, 63(5), 673–675. View Source
- [2] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 21603505, Rotundine B. View Source
- [3] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10728239, Rotundine A. View Source
